N-(2,6-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a 2,6-dimethyl-phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N-(2,6-dimethylphenyl)piperidine-3-carboxamide, also known as Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide, primarily targets the sodium channels in neurons . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve signal transmission .
Mode of Action
Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide acts as a sodium channel blocker . It inhibits sodium currents in neurons in a concentration-dependent manner . By blocking these channels, the compound increases the firing threshold, thereby inhibiting synaptic transmission in sympathetic ganglia .
Biochemical Pathways
The action of this compound affects the neuronal signaling pathway. By blocking sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the propagation of action potentials . This disruption can affect downstream neuronal signaling and neurotransmitter release.
Pharmacokinetics
The pharmacokinetic properties of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide include its metabolism in the liver and excretion through the kidneys . It has a high protein binding capacity of 95% . The compound’s lipid-soluble nature allows it to cross biological membranes, impacting its distribution and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include decreased sensation in the specific area where it is applied due to its function as a local anesthetic . By blocking sodium channels and inhibiting action potentials, it reduces nerve signal transmission, leading to a decrease in sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Furthermore, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the compound’s pharmacokinetics and overall effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2,6-dimethyl-phenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(2,6-dimethylphenyl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid:
Homoproline: Another piperidine derivative used in peptide synthesis.
Uniqueness
N-(2,6-dimethylphenyl)piperidine-3-carboxamide is unique due to the presence of the 2,6-dimethyl-phenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other piperidine derivatives.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYUAAHPVDFFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349551 |
Source
|
Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337488-90-1 |
Source
|
Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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